(2S,4R)-4-Hydroxy-1-[(2S)-pyrrolidin-1-ium-2-carbonyl]pyrrolidine-2-carboxylate
(2S,4R)-4-Hydroxy-1-[(2S)-pyrrolidin-1-ium-2-carbonyl]pyrrolidine-2-carboxylate
Prolylhydroxyproline, also known as L-pro-L-hyp, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Prolylhydroxyproline is soluble (in water) and a weakly acidic compound (based on its pKa). Prolylhydroxyproline has been detected in multiple biofluids, such as urine and cerebrospinal fluid. Prolylhydroxyproline can be biosynthesized from L-proline and trans-4-hydroxy-L-proline.
Pro-Hyp is a dipeptide composed of L-proline and L-hydroxyproline residues. It is a biomarker for bone collagen degradation. It has a role as a diagnostic agent, a human metabolite and a biomarker. It derives from a L-proline and a trans-4-hydroxy-L-proline. It is a tautomer of a Pro-Hyp zwitterion.
Pro-Hyp is a dipeptide composed of L-proline and L-hydroxyproline residues. It is a biomarker for bone collagen degradation. It has a role as a diagnostic agent, a human metabolite and a biomarker. It derives from a L-proline and a trans-4-hydroxy-L-proline. It is a tautomer of a Pro-Hyp zwitterion.
Brand Name:
Vulcanchem
CAS No.:
18684-24-7
VCID:
VC0095322
InChI:
InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16)/t6-,7+,8+/m1/s1
SMILES:
C1CC([NH2+]C1)C(=O)N2CC(CC2C(=O)[O-])O
Molecular Formula:
C10H16N2O4
Molecular Weight:
228.24 g/mol
(2S,4R)-4-Hydroxy-1-[(2S)-pyrrolidin-1-ium-2-carbonyl]pyrrolidine-2-carboxylate
CAS No.: 18684-24-7
Natural Products
VCID: VC0095322
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol
CAS No. | 18684-24-7 |
---|---|
Product Name | (2S,4R)-4-Hydroxy-1-[(2S)-pyrrolidin-1-ium-2-carbonyl]pyrrolidine-2-carboxylate |
Molecular Formula | C10H16N2O4 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | (2S,4R)-4-hydroxy-1-[(2S)-pyrrolidin-1-ium-2-carbonyl]pyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16)/t6-,7+,8+/m1/s1 |
Standard InChIKey | ONPXCLZMBSJLSP-CSMHCCOUSA-N |
Isomeric SMILES | C1C[C@H]([NH2+]C1)C(=O)N2C[C@@H](C[C@H]2C(=O)[O-])O |
SMILES | C1CC([NH2+]C1)C(=O)N2CC(CC2C(=O)[O-])O |
Canonical SMILES | C1CC([NH2+]C1)C(=O)N2CC(CC2C(=O)[O-])O |
Physical Description | Solid |
Description | Prolylhydroxyproline, also known as L-pro-L-hyp, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Prolylhydroxyproline is soluble (in water) and a weakly acidic compound (based on its pKa). Prolylhydroxyproline has been detected in multiple biofluids, such as urine and cerebrospinal fluid. Prolylhydroxyproline can be biosynthesized from L-proline and trans-4-hydroxy-L-proline. Pro-Hyp is a dipeptide composed of L-proline and L-hydroxyproline residues. It is a biomarker for bone collagen degradation. It has a role as a diagnostic agent, a human metabolite and a biomarker. It derives from a L-proline and a trans-4-hydroxy-L-proline. It is a tautomer of a Pro-Hyp zwitterion. |
Synonyms | PHP dipeptide prolyl-4-hydroxyproline prolyl-hydroxyproline |
PubChem Compound | 11902892 |
Last Modified | Nov 11 2021 |
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